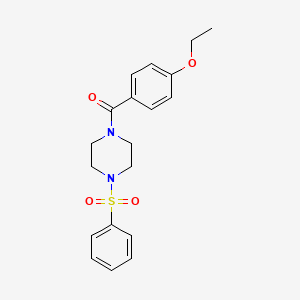![molecular formula C16H22N2O3S B5785119 ethyl 4-[(benzylthio)acetyl]-1-piperazinecarboxylate](/img/structure/B5785119.png)
ethyl 4-[(benzylthio)acetyl]-1-piperazinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-[(benzylthio)acetyl]-1-piperazinecarboxylate, also known as EBPC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EBPC is a piperazine derivative that has been synthesized by various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments. In
Mecanismo De Acción
The mechanism of action of ethyl 4-[(benzylthio)acetyl]-1-piperazinecarboxylate is not fully understood, but it is believed to involve the inhibition of bacterial cell wall synthesis and disruption of fungal cell membranes. ethyl 4-[(benzylthio)acetyl]-1-piperazinecarboxylate has also been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
ethyl 4-[(benzylthio)acetyl]-1-piperazinecarboxylate has been shown to have low toxicity in animal studies, with no significant adverse effects reported. In vitro studies have shown that ethyl 4-[(benzylthio)acetyl]-1-piperazinecarboxylate can inhibit the growth of various bacterial and fungal strains, as well as induce apoptosis in cancer cells. However, further studies are needed to determine the exact biochemical and physiological effects of ethyl 4-[(benzylthio)acetyl]-1-piperazinecarboxylate.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of ethyl 4-[(benzylthio)acetyl]-1-piperazinecarboxylate is its broad-spectrum antibacterial and antifungal activity, which makes it a potential candidate for the development of new antibiotics and antifungal agents. However, its low solubility in water and limited bioavailability may limit its use in clinical applications. Additionally, further studies are needed to determine its potential toxicity and side effects.
Direcciones Futuras
There are several future directions for the study of ethyl 4-[(benzylthio)acetyl]-1-piperazinecarboxylate, including the development of new synthesis methods to improve yield and bioavailability, the investigation of its potential toxicity and side effects, and the exploration of its therapeutic applications in clinical settings. Additionally, further studies are needed to determine the exact mechanism of action of ethyl 4-[(benzylthio)acetyl]-1-piperazinecarboxylate and its potential applications in the treatment of various diseases.
In conclusion, ethyl 4-[(benzylthio)acetyl]-1-piperazinecarboxylate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It has been synthesized by various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments. Further studies are needed to determine its potential clinical applications and to explore its mechanism of action and toxicity.
Métodos De Síntesis
Ethyl 4-[(benzylthio)acetyl]-1-piperazinecarboxylate has been synthesized by various methods, including the reaction of 1-benzylpiperazine with thioglycolic acid, followed by esterification with ethyl chloroformate. Another method involves the reaction of 1-benzylpiperazine with thioglycolic acid, followed by acylation with ethyl chloroformate. The yield of ethyl 4-[(benzylthio)acetyl]-1-piperazinecarboxylate varies depending on the method used, with the highest yield reported to be 87% using the first method.
Aplicaciones Científicas De Investigación
Ethyl 4-[(benzylthio)acetyl]-1-piperazinecarboxylate has been studied for its potential therapeutic applications, including its antibacterial, antifungal, and antitumor activities. In one study, ethyl 4-[(benzylthio)acetyl]-1-piperazinecarboxylate was shown to have potent antibacterial activity against Staphylococcus aureus and Streptococcus pyogenes. Another study demonstrated that ethyl 4-[(benzylthio)acetyl]-1-piperazinecarboxylate exhibited antifungal activity against Candida albicans. Additionally, ethyl 4-[(benzylthio)acetyl]-1-piperazinecarboxylate has been shown to have antitumor activity against human cervical cancer cells.
Propiedades
IUPAC Name |
ethyl 4-(2-benzylsulfanylacetyl)piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3S/c1-2-21-16(20)18-10-8-17(9-11-18)15(19)13-22-12-14-6-4-3-5-7-14/h3-7H,2,8-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAHUGEFXLYRIDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CSCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Benzylsulfanyl-acetyl)-piperazine-1-carboxylic acid ethyl ester | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5785051.png)




![N-[2-(difluoromethoxy)-5-methylphenyl]-N'-(4-methylbenzyl)thiourea](/img/structure/B5785095.png)


![1-[4-amino-6-methyl-2-(4-nitrophenyl)-5-pyrimidinyl]ethanone](/img/structure/B5785115.png)
![N-{2-[(4-formyl-2-nitrophenyl)thio]phenyl}acetamide](/img/structure/B5785118.png)

![methyl [(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5785127.png)
